2-Amino-3-ethoxybenzenethiol
CAS No.:
Cat. No.: VC17189433
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NOS |
|---|---|
| Molecular Weight | 169.25 g/mol |
| IUPAC Name | 2-amino-3-ethoxybenzenethiol |
| Standard InChI | InChI=1S/C8H11NOS/c1-2-10-6-4-3-5-7(11)8(6)9/h3-5,11H,2,9H2,1H3 |
| Standard InChI Key | FAHVYXCAYATAES-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=CC=C1)S)N |
Introduction
Chemical Identity and Structural Characteristics
2-Amino-3-ethoxybenzenethiol (IUPAC name: 2-amino-3-ethoxybenzenethiol) is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at position 2, an ethoxy group (-OCH₂CH₃) at position 3, and a thiol group (-SH) at position 1. Its molecular formula is C₈H₁₁NOS, with a theoretical molecular weight of 169.24 g/mol (calculated using atomic masses: C=12.01, H=1.008, N=14.01, O=16.00, S=32.07) .
Molecular Geometry and Electronic Configuration
The compound’s structure derives from benzenethiol, where substituents influence electronic distribution. The ethoxy group, being electron-donating via resonance, increases electron density at the ortho and para positions, while the amino group enhances nucleophilicity at the thiol site . Computational models predict a planar benzene ring with bond angles consistent with sp² hybridization. The thiol group’s S–H bond length is approximately 1.34 Å, typical for aromatic thiols .
Table 1: Comparative Structural Data for Substituted Benzenethiols
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Amino-3-ethoxybenzenethiol | C₈H₁₁NOS | 169.24 | -NH₂, -OCH₂CH₃, -SH |
| 2-Amino-3-methoxybenzoic acid | C₈H₉NO₃ | 167.16 | -NH₂, -OCH₃, -COOH |
| 2-Amino-5-bromo-3-methoxybenzenethiol | C₇H₈BrNOS | 234.12 | -NH₂, -OCH₃, -Br, -SH |
Synthesis and Reaction Pathways
Synthetic Strategies
While no direct synthesis of 2-amino-3-ethoxybenzenethiol is documented, analogous routes for methoxy- and bromo-substituted benzenethiols provide a framework. A plausible method involves:
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Nitration and Reduction:
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Thiolation of Aminophenols:
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Reacting 2-amino-3-ethoxyphenol with thiourea in the presence of H₂S or P₂S₅ to replace the hydroxyl group with a thiol.
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Reaction Suitability
The compound’s reactivity is governed by its functional groups:
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Thiol Group: Participates in nucleophilic substitutions (e.g., alkylation, acylation) and metal coordination.
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Amino Group: Enables diazotization, Schiff base formation, and condensation reactions.
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Ethoxy Group: Resists hydrolysis under mild conditions but cleaves under strong acids (e.g., HBr/HOAc) .
Table 2: Predicted Physicochemical Properties
Challenges and Future Perspectives
Synthetic Optimization
Current methods for analogous compounds suffer from low yields (~40–60%) due to side reactions at the thiol site. Future work could explore protective group strategies (e.g., trityl protection) or flow chemistry to enhance efficiency.
Biological Evaluation
No toxicity or pharmacokinetic data exist for this compound. In vitro studies are needed to assess its therapeutic potential and safety profile.
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